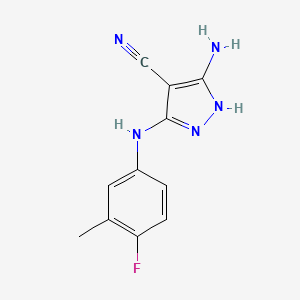

5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile” is a novel compound that is capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2) and/or MYLK (Myosin light chain kinase) or mutants thereof . These compounds find applications in the treatment of a variety of diseases. These diseases include autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases, and hormone-related diseases .

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity

Novel Schiff bases and derivatives of similar pyrazole-carbonitrile compounds have been synthesized and screened for their antimicrobial activity. For instance, derivatives synthesized using the Gewald synthesis technique showed excellent activity against certain microbial strains, indicating their potential as antimicrobial agents (Puthran et al., 2019).

Corrosion Inhibition

Research has shown that pyrazole-carbonitrile derivatives can act as corrosion inhibitors. A study evaluated the corrosion inhibition performance of such derivatives on C-steel surfaces in acidic environments, demonstrating their effectiveness in protecting metals from corrosion (Abdel Hameed et al., 2020). These findings are significant for industrial applications where corrosion resistance is critical.

Cancer Research

Compounds structurally related to 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile have been investigated for their cytotoxicity against cancer cells. For example, certain pyrazolo[1,5-a]pyrimidines synthesized from related compounds exhibited activity against breast cancer cells, suggesting their potential in cancer therapy (Al-Adiwish et al., 2017).

Electronic and Spectral Properties

Studies on the electronic and spectral properties of fluoropyrazolecarbonitrile derivatives have provided insights into their interactions with fullerene molecules, indicating potential applications in material science and nanotechnology (2022).

Synthesis of Heterocyclic Compounds

The chemical structure of this compound serves as a building block for synthesizing various biologically important heterocyclic compounds. Such synthetic pathways are vital for developing new drugs and materials with specific properties (Patel, 2017).

Mécanisme D'action

Target of Action

The compound “5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile” is a pyrazole derivative. Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes like kinases, and receptors such as G-protein coupled receptors . The specific target of this compound would depend on its exact structure and functional groups.

Mode of Action

The mode of action of pyrazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some pyrazole derivatives act as inhibitors of certain enzymes, blocking their activity and leading to downstream effects .

Biochemical Pathways

Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, if a pyrazole derivative inhibits a kinase, it could affect signal transduction pathways within the cell .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrazole derivatives, due to their heterocyclic nature, might have good bioavailability and metabolic stability, but this can vary widely among different compounds .

Result of Action

The molecular and cellular effects of a pyrazole derivative would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in cell proliferation, it could potentially have anti-cancer effects .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the activity of a pyrazole derivative could potentially be affected by the pH of its environment, as this could influence the compound’s ionization state and therefore its ability to interact with its target .

Propriétés

IUPAC Name |

5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN5/c1-6-4-7(2-3-9(6)12)15-11-8(5-13)10(14)16-17-11/h2-4H,1H3,(H4,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKFVJNQNOCOIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NNC(=C2C#N)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[benzyl(methyl)amino]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2699572.png)

![ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2699581.png)

![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2699582.png)

![7-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2699584.png)

![2'-(1,3-Benzodioxol-5-yl)-7'-ethoxy-1-isopropyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2699585.png)

![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2699586.png)

![(2Z)-2-[(4-fluorophenyl)imino]-7-hydroxy-N-pyridin-2-yl-2H-chromene-3-carboxamide](/img/structure/B2699587.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2699588.png)

![5-(1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-5-oxopentanoic acid](/img/structure/B2699593.png)